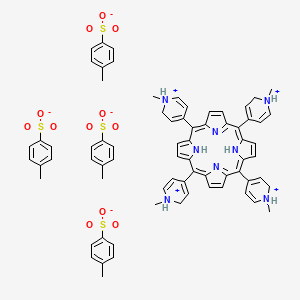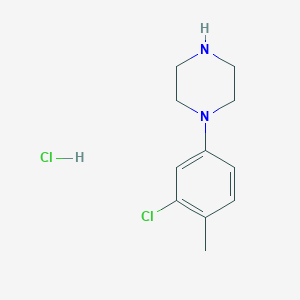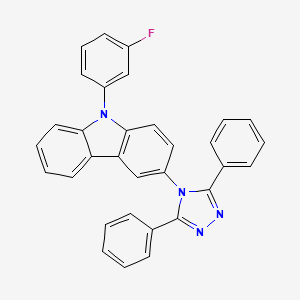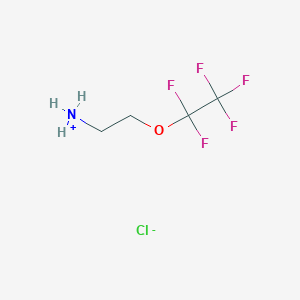
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, often under acidic conditions. This step forms the macrocyclic structure characteristic of porphyrins.
Substitution with 1-Methyl-1,2-dihydropyridin-1-ium Groups: The porphyrin core is then functionalized with 1-methyl-1,2-dihydropyridin-1-ium groups through a nucleophilic substitution reaction.
Addition of 4-Methylbenzenesulfonate: Finally, the compound is treated with 4-methylbenzenesulfonate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions
Biology
In biological research, the compound is used to study cellular processes and interactions. Its ability to bind to DNA and proteins makes it a useful tool for investigating molecular mechanisms and pathways.
Medicine
In medicine, the compound is explored for its potential in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Its ability to generate reactive oxygen species upon light activation makes it effective in this application.
Industry
In industrial applications, the compound is used in the development of advanced materials and sensors. Its unique optical and electronic properties make it suitable for these purposes.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate involves its ability to absorb light and transfer energy. Upon light activation, the compound generates reactive oxygen species, which can induce cell death or catalyze specific reactions. The molecular targets and pathways involved include DNA, proteins, and various cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate): This compound is similar in structure and function, often used in similar applications.
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid): Another related compound with similar properties and uses.
Uniqueness
What sets 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate apart is its specific functional groups and the resulting unique properties. Its ability to generate reactive oxygen species upon light activation makes it particularly valuable in photodynamic therapy and other applications requiring precise control of chemical reactions.
Propriétés
Formule moléculaire |
C72H74N8O12S4 |
|---|---|
Poids moléculaire |
1371.7 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methyl-1,2-dihydropyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10) |
Clé InChI |
REKONXVRGOWDHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC[NH+](C=C7)C)C8=CC[NH+](C=C8)C)C=C4)C9=CC[NH+](C=C9)C)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)

![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)

![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)


![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)

![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)

